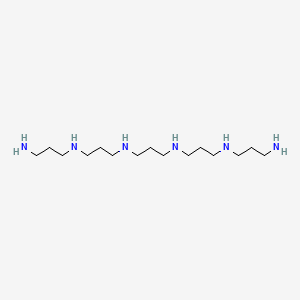
4-Iodo-1-(piperidin-1-YL)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-(piperidin-1-YL)butan-1-one is an organic compound that features a piperidine ring attached to a butanone backbone with an iodine atom at the fourth position. This compound is part of the piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(piperidin-1-YL)butan-1-one typically involves the reaction of 4-iodobutanone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-1-(piperidin-1-YL)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted piperidinyl butanones.
Oxidation: Formation of piperidinyl butanoic acids or ketones.
Reduction: Formation of piperidinyl butanols.
Aplicaciones Científicas De Investigación
4-Iodo-1-(piperidin-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-(piperidin-1-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Piperidone: A related compound with a similar piperidine ring structure but lacking the iodine atom.
4-Iodobutanone: A simpler analog without the piperidine ring.
Piperidine: The parent compound from which many derivatives, including 4-Iodo-1-(piperidin-1-YL)butan-1-one, are synthesized
Uniqueness: this compound is unique due to the presence of both the iodine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
64793-93-7 |
|---|---|
Fórmula molecular |
C9H16INO |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
4-iodo-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H16INO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2 |
Clave InChI |
GMEXKZOSHMIJQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
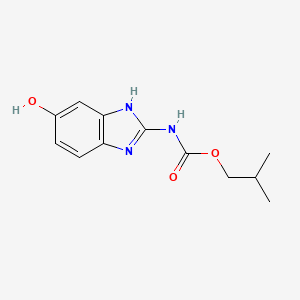
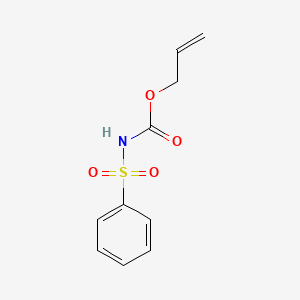
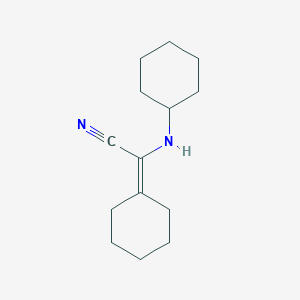
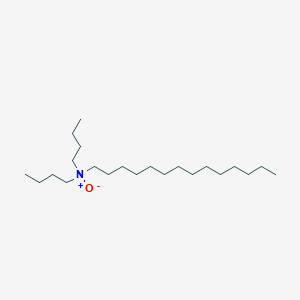
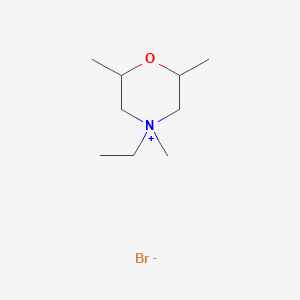
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
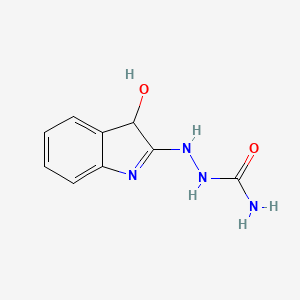
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

methanone](/img/structure/B14501827.png)
